molecular formula C19H19ClN4O B6475864 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline CAS No. 2640965-12-2

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline

Cat. No.: B6475864
CAS No.: 2640965-12-2
M. Wt: 354.8 g/mol
InChI Key: JBQBYCVGFGFYEI-UHFFFAOYSA-N
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Description

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is a synthetic organic compound. It features a quinazoline core, a heterocyclic aromatic structure that has piqued scientific interest for its versatile chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline typically involves a multi-step process:

  • Formation of the quinazoline ring: : This can be achieved via condensation reactions between anthranilic acid derivatives and formamide.

  • Attachment of the piperidine moiety: : Introduce the piperidin-1-yl group through nucleophilic substitution.

  • Introduction of the chloropyridine unit: : Achieve this using a coupling reaction involving 3-chloropyridine and a suitable base.

Industrial Production Methods

On an industrial scale, streamlined and economically viable methods are adopted to synthesize this compound, often focusing on high yield and purity. Typically, microwave-assisted synthesis and continuous flow chemistry techniques are employed for efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline undergoes various chemical reactions:

  • Oxidation: : Catalysts like KMnO4 can be used to introduce oxidative modifications.

  • Reduction: : Hydride donors such as NaBH4 help in reducing specific moieties.

  • Substitution: : Halogen exchange and nucleophilic aromatic substitution are common.

Common Reagents and Conditions

  • Oxidation: : Often carried out in the presence of oxidizing agents under controlled temperatures.

  • Reduction: : Reductive conditions include solvents like ethanol and reagents such as sodium borohydride.

  • Substitution: : Utilizes bases like NaH or KOH to facilitate nucleophilic attack.

Major Products

These reactions yield products with modified functional groups, aiding in the diversification of the compound's chemical properties for various applications.

Scientific Research Applications

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline finds extensive use in:

  • Chemistry: : Serves as a building block for designing new organic molecules.

  • Biology: : Acts as a ligand in binding studies, helping to elucidate biological pathways.

  • Medicine: : Investigated for its potential therapeutic effects, particularly in oncology due to its interaction with cellular proteins.

  • Industry: : Used in the development of specialty chemicals and materials.

Mechanism of Action

This compound exerts its effects by targeting specific molecular pathways. It binds to certain receptors or enzymes, modulating their activity. For instance, in biological systems, it might inhibit kinase activity, thus affecting signal transduction processes crucial for cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)benzimidazole

  • 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Uniqueness

The compound's uniqueness stems from its quinazoline scaffold, which offers distinct steric and electronic properties compared to other heterocycles, making it especially versatile in binding interactions and chemical modifications.

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinazoline is a fascinating compound with a wide range of applications in scientific research and industry. Its synthesis, reactions, and specific applications continue to be a rich field of study.

Properties

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c20-16-11-21-8-5-18(16)25-12-14-6-9-24(10-7-14)19-15-3-1-2-4-17(15)22-13-23-19/h1-5,8,11,13-14H,6-7,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQBYCVGFGFYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C3=NC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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